

# Application Note: Determination of Buprofezin Residues in Fruits and Vegetables

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## Compound of Interest

Compound Name: Buprofezin (Standard)

Cat. No.: B10780566

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## Abstract

This application note provides a detailed analytical method for the determination of buprofezin residues in various fruit and vegetable matrices. The described protocols are intended for researchers, scientists, and professionals in drug development and food safety analysis. The methodologies cover sample preparation, including extraction and cleanup, followed by instrumental analysis using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS) detection, and Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) or Mass Spectrometry (MS). The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is also presented as an efficient approach for sample preparation. This document includes quantitative data on method performance, such as Limit of Detection (LOD), Limit of Quantitation (LOQ), and recovery rates, summarized in structured tables for straightforward comparison.

## Introduction

Buprofezin is a thiadiazine insecticide used to control insect pests on a variety of crops.<sup>[1]</sup> Due to its widespread use, monitoring its residue levels in fruits and vegetables is crucial to ensure consumer safety and compliance with regulatory limits. This application note outlines validated analytical methods for the accurate quantification of buprofezin residues.

## Experimental Protocols

### Sample Preparation

### 2.1.1. Conventional Extraction and Cleanup

This method involves solvent extraction followed by liquid-liquid partitioning and column chromatography cleanup.

Protocol:

- Homogenization: Weigh a representative portion of the fruit or vegetable sample and homogenize it.
- Extraction: Extract the homogenized sample with acetone.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) For certain matrices like rice, acetonitrile can be used.[\[5\]](#)
- Filtration: Filter the extract to remove solid particles.
- Liquid-Liquid Partitioning:
  - Concentrate the extract to an aqueous phase.
  - Acidify with 1M hydrochloric acid.[\[2\]](#)
  - Partition with hexane to remove nonpolar interferences; discard the hexane layer.[\[2\]](#)
  - Extract the aqueous phase with dichloromethane.[\[2\]](#)
- Drying: Dry the dichloromethane extract by passing it through anhydrous sodium sulfate.[\[2\]](#)
- Solvent Evaporation: Evaporate the solvent to dryness under reduced pressure.[\[2\]](#)
- Column Cleanup (Florisil):
  - Dissolve the residue in an appropriate solvent for loading onto a Florisil solid-phase extraction (SPE) column.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
  - Elute the column with a suitable solvent mixture, such as 20% (v/v) ethyl acetate in hexane.[\[2\]](#)

- Final Concentration: Evaporate the eluate to dryness and reconstitute the residue in a known volume of solvent (e.g., toluene or mobile phase) for instrumental analysis.[\[2\]](#)

#### 2.1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method offers a more streamlined approach to sample preparation.[\[7\]](#)[\[8\]](#)

Protocol:

- Homogenization and Weighing: Homogenize the sample and weigh 10-15 g into a 50 mL centrifuge tube. For dry samples like raisins, add water to rehydrate before extraction.[\[7\]](#)
- Extraction: Add acetonitrile to the tube and shake vigorously.[\[7\]](#)[\[9\]](#)
- Salting Out: Add a QuEChERS salt packet (commonly containing  $\text{MgSO}_4$ ,  $\text{NaCl}$ , and citrate salts) and shake well to induce phase separation.[\[7\]](#)[\[9\]](#)
- Centrifugation: Centrifuge the tube to separate the acetonitrile layer.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - Take an aliquot of the acetonitrile supernatant.
  - Add it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove nonpolar interferences).
  - Vortex and centrifuge.
- Final Extract: The resulting supernatant is ready for direct injection or can be evaporated and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis.

## Instrumental Analysis

#### 2.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC coupled with UV or MS/MS detection is a common technique for bupropion analysis.

HPLC-UV Conditions:[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

- Column: Octadecylsilyl (C18) reversed-phase column.[3][4][5][6]
- Mobile Phase: A mixture of acetonitrile and water is typically used.
- Detection: UV absorption at 250 nm.[3][4][5][6]
- Injection Volume: 15 µL.[10]
- Flow Rate: 0.5 mL/min.[10]

#### LC-MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6][10]
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for buprofezin enhances selectivity and sensitivity.[8]

#### 2.2.2. Gas Chromatography (GC)

GC with NPD or MS detection is also a robust method for buprofezin determination.

#### GC-NPD Conditions:[2]

- Detector: Nitrogen-Phosphorus Detector (NPD).[2][11][12]
- Carrier Gas: Helium.[13]
- Injector and Detector Temperatures: Optimized for buprofezin analysis.

#### GC-MS Conditions:[13][14]

- Column: HP-5MS (or equivalent) capillary column.[13]
- Ionization: Electron Ionization (EI).
- Detection: Selected Ion Monitoring (SIM) or full scan mode.

## Data Presentation

The performance of the analytical methods for buprofezin in various fruit and vegetable matrices is summarized in the tables below.

Table 1: Method Performance Data for Buprofezin in Fruits and Vegetables by HPLC.

Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Hulled Rice	0.02, 0.2, 2.0	80.8 - 85.2	< 5	0.02	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Apple	0.02, 0.2, 2.0	89.1 - 98.4	< 5	0.02	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Pear	0.02, 0.2, 2.0	88.8 - 95.7	< 5	0.02	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Persimmon	0.02, 0.2, 2.0	90.8 - 96.2	< 5	0.02	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Plum	0.5, 2.5	90.98 - 94.74	≤ 8	0.05	<a href="#">[15]</a>
Fresh Ginseng	0.005, 0.05, 0.07	89.5 - 105.9	< 3	0.005	<a href="#">[1]</a>
Dried Ginseng	0.005, 0.05, 0.07	83.9 - 91.0	N/A	0.005	<a href="#">[1]</a>
Red Ginseng	0.005, 0.05, 0.07	90.7 - 97.6	N/A	0.005	<a href="#">[1]</a>

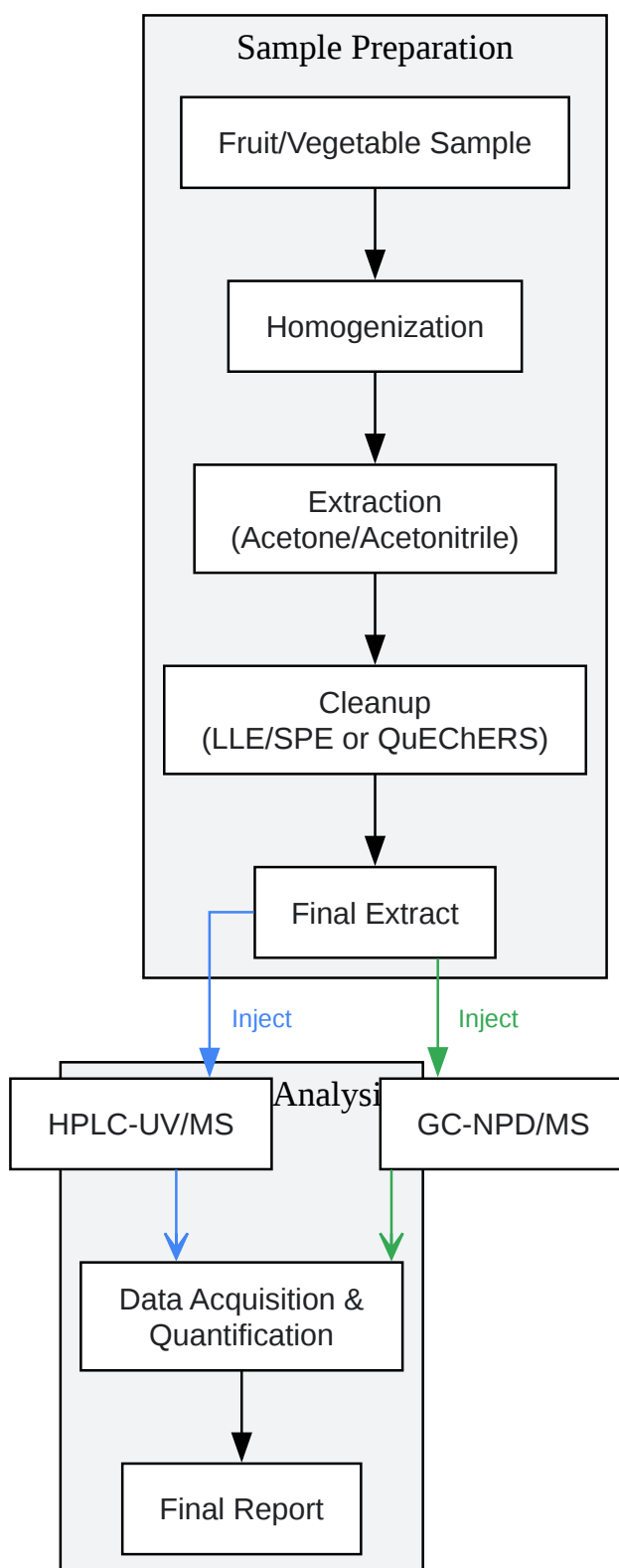
Table 2: Method Performance Data for Buprofezin in Fruits and Vegetables by GC.

Matrix	Fortification Level (mg/kg)	Mean Recovery (%)	RSD (%)	LOQ (mg/kg)	Reference
Banana (Pulp & Peel)	N/A	70 - 110	< 20	0.01	<a href="#">[16]</a>
Coffee	N/A	70 - 110	< 20	0.01	<a href="#">[16]</a>
Cabbage	N/A	91.3 - 96.8	≤ 2.7	0.0062	<a href="#">[5]</a> <a href="#">[15]</a>
Cauliflower	N/A	91.3 - 96.8	≤ 2.7	0.0062	<a href="#">[5]</a> <a href="#">[15]</a>
Clementine	N/A	75 - 124	1 - 13	0.01	<a href="#">[14]</a>

N/A: Not Available in the cited source.

## Mandatory Visualization

The following diagram illustrates the general experimental workflow for the analysis of buprofezin residues in fruits and vegetables.



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Caption: Workflow for Buprofezin Residue Analysis.

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